![molecular formula C9H5ClN4 B1299427 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 62603-54-7](/img/structure/B1299427.png)

4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline

Vue d'ensemble

Description

4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential antiviral, antimicrobial, and anticancer properties . The unique structure of 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline, which combines a triazole ring with a quinoxaline moiety, contributes to its diverse biological activities .

Applications De Recherche Scientifique

4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline has a wide range of scientific research applications, including:

Antiviral and Antimicrobial Agents: The compound and its derivatives have shown potential as antiviral and antimicrobial agents, with activity against various pathogens.

A2B Receptor Antagonists: The compound has been studied as a potential antagonist for the A2B receptor, which is associated with anticancer activity.

VEGFR-2 Inhibitors: Certain derivatives have been designed as inhibitors of VEGFR-2, a key receptor involved in cancer angiogenesis.

Mécanisme D'action

Target of Action

The primary target of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .

Mode of Action

This compound interacts with its target, the A2B receptor, by binding to it . This binding antagonizes the receptor, which can lead to anticancer activity . The compound’s cytotoxic activity is proposed to be a result of this interaction .

Biochemical Pathways

The A2B receptor is expressed in human microvascular endothelial cells, where it may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . This regulation subsequently affects angiogenesis, a major mechanism for tumor growth . Therefore, the antagonism of the A2B receptor by this compound can affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action include upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to apoptosis, or programmed cell death, in cancer cells .

Analyse Biochimique

Biochemical Properties

4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, which is crucial for angiogenesis in cancer cells . Additionally, this compound exhibits DNA intercalation properties, allowing it to bind to DNA and disrupt its function . These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate pro-apoptotic genes such as BAX and p53 while downregulating anti-apoptotic genes like BCL2 . This modulation of gene expression leads to apoptosis in cancer cells, thereby inhibiting their proliferation. Furthermore, the compound’s impact on cellular metabolism includes altering metabolic flux and affecting metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA, functioning as an intercalating agent, which disrupts DNA replication and transcription . Additionally, it inhibits VEGFR-2 kinase, leading to the suppression of angiogenesis . These molecular interactions contribute to the compound’s anticancer properties by preventing tumor growth and metastasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under specific conditions, such as storage under inert gas at 4°C . Its degradation and long-term effects on cellular function have also been observed. For instance, prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the importance of understanding the temporal dynamics of the compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as cytotoxicity and organ damage . These dosage-dependent effects highlight the need for careful optimization of the compound’s therapeutic window to maximize its efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that may contribute to its biological activity . Additionally, its effects on metabolic flux and metabolite levels have been documented, further elucidating its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, it accumulates in specific compartments, such as the nucleus, where it exerts its effects on DNA . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with DNA and modulate gene expression . These localization dynamics are vital for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . One common method includes the reaction of o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione, which is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline . This intermediate is further reacted with sodium azide and triethylorthoformate to produce the desired 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline .

Industrial Production Methods

Industrial production methods for 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

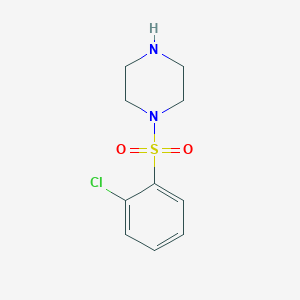

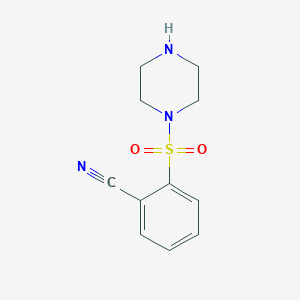

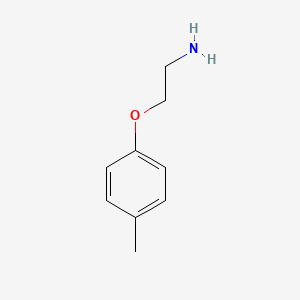

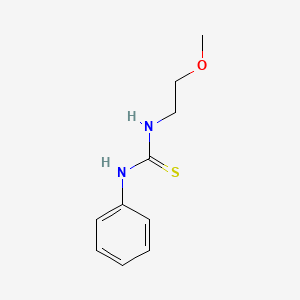

Aromatic Nucleophilic Substitution: This reaction involves the substitution of the chlorine atom with different nucleophiles, such as amines and thiols.

Oxidation and Reduction:

Common Reagents and Conditions

Aromatic Nucleophilic Substitution: Common reagents include amines and triazole-2-thiol, with reaction conditions typically involving heating and the use of solvents like dichloroethane.

Oxidation and Reduction: Specific reagents and conditions for these reactions are not extensively detailed in the literature.

Major Products Formed

The major products formed from the reactions of 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline include various substituted derivatives, which exhibit different biological activities .

Comparaison Avec Des Composés Similaires

4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds, such as:

[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

Pyrimido-quinoxaline: This isostere of [1,2,4]triazolo[4,3-a]quinoxaline also shows potential as an antiviral and antimicrobial agent.

Fluoroquinolones: These antibiotics contain a piperazine moiety, similar to some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, and exhibit broad-spectrum antibacterial activity.

Propriétés

IUPAC Name |

4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-8-9-13-11-5-14(9)7-4-2-1-3-6(7)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAAGSHTVZHFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=CN23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360558 | |

| Record name | 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62603-54-7 | |

| Record name | 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)